Cas no 148857-97-0 (2-Fluoro-6-nitrobenzamide)

2-Fluoro-6-nitrobenzamide 化学的及び物理的性質
名前と識別子
-
- 2-fluoro-6-nitrobenzamide
- SCHEMBL16108925
- FLYBIMSVHDXMGP-UHFFFAOYSA-N
- BS-33836
- 148857-97-0
- 2-Fluoro-6-nitrobenzamide
-
- インチ: InChI=1S/C7H5FN2O3/c8-4-2-1-3-5(10(12)13)6(4)7(9)11/h1-3H,(H2,9,11)
- InChIKey: FLYBIMSVHDXMGP-UHFFFAOYSA-N
- ほほえんだ: O=[N+]([O-])C1=CC=CC(F)=C1C(N)=O
計算された属性
- せいみつぶんしりょう: 184.02842019Da
- どういたいしつりょう: 184.02842019Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 88.9Ų
2-Fluoro-6-nitrobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AM29252-10g |
2-Fluoro-6-nitrobenzamide |
148857-97-0 | 97% | 10g |
$825.00 | 2024-04-20 | |
Alichem | A019143949-5g |
2-Fluoro-6-nitrobenzamide |
148857-97-0 | 97% | 5g |
478.38 USD | 2021-05-31 | |
Alichem | A019143949-25g |
2-Fluoro-6-nitrobenzamide |
148857-97-0 | 97% | 25g |
1,025.10 USD | 2021-05-31 | |
Alichem | A019143949-10g |
2-Fluoro-6-nitrobenzamide |
148857-97-0 | 97% | 10g |
603.00 USD | 2021-05-31 | |
A2B Chem LLC | AM29252-1g |
2-Fluoro-6-nitrobenzamide |
148857-97-0 | 97% | 1g |
$176.00 | 2024-04-20 | |
Crysdot LLC | CD12140136-1g |
2-Fluoro-6-nitrobenzamide |
148857-97-0 | 97% | 1g |
$842 | 2024-07-23 | |
A2B Chem LLC | AM29252-25g |
2-Fluoro-6-nitrobenzamide |
148857-97-0 | 97% | 25g |
$1642.00 | 2024-04-20 | |
A2B Chem LLC | AM29252-5g |
2-Fluoro-6-nitrobenzamide |
148857-97-0 | 97% | 5g |
$499.00 | 2024-04-20 |
2-Fluoro-6-nitrobenzamide 関連文献
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
2-Fluoro-6-nitrobenzamideに関する追加情報
Introduction to 2-Fluoro-6-nitrobenzamide (CAS No. 148857-97-0)
2-Fluoro-6-nitrobenzamide, with the CAS number 148857-97-0, is a versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which includes a fluoro and a nitro group attached to a benzamide backbone. The combination of these functional groups imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic pathways and an essential component in the development of novel materials and pharmaceuticals.
The molecular formula of 2-Fluoro-6-nitrobenzamide is C8H5FN2O3, and its molecular weight is approximately 194.13 g/mol. The compound exists as a white to off-white solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. These solubility properties make it suitable for use in a wide range of chemical reactions and analytical techniques.
In the realm of pharmaceutical research, 2-Fluoro-6-nitrobenzamide has been explored for its potential therapeutic applications. Recent studies have highlighted its role as an intermediate in the synthesis of various bioactive compounds, including anti-inflammatory agents, anticancer drugs, and antiviral agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the synthesis of a series of 2-fluoro-6-nitrobenzamide-derived compounds that exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Beyond its pharmaceutical applications, 2-Fluoro-6-nitrobenzamide has also found utility in materials science. Its unique electronic properties make it an attractive candidate for the development of functional materials, such as organic semiconductors and photovoltaic materials. A research team at the University of California, Berkeley, recently demonstrated the use of 2-fluoro-6-nitrobenzamide-based polymers in organic field-effect transistors (OFETs), showcasing their excellent charge transport properties and stability under ambient conditions.
The synthesis of 2-Fluoro-6-nitrobenzamide typically involves a multi-step process that begins with the nitration of 2-fluorobenzoic acid followed by amidation. The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product. Advanced synthetic methods, such as microwave-assisted synthesis and catalytic processes, have been developed to improve the efficiency and sustainability of these reactions. A notable example is a study published in Organic & Biomolecular Chemistry in 2020, which described a green synthesis route for 2-fluoro-6-nitrobenzamide using environmentally friendly catalysts and solvents.
The safety profile of 2-Fluoro-6-nitrobenzamide is an important consideration for both laboratory use and industrial applications. While it is generally considered safe when handled properly, appropriate personal protective equipment (PPE) should be used to prevent skin contact and inhalation. Additionally, it is important to store the compound in a cool, dry place away from incompatible materials to ensure its stability and prevent degradation.
In conclusion, 2-Fluoro-6-nitrobenzamide (CAS No. 148857-97-0) is a multifaceted compound with significant potential in pharmaceutical research, materials science, and organic synthesis. Its unique chemical structure and properties make it an invaluable intermediate in the development of novel therapeutics and functional materials. As research continues to advance, it is likely that new applications for this compound will emerge, further solidifying its importance in various scientific disciplines.
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